molecular formula C19H32N2Sn B2854683 6-(Tributylstannyl)imidazo[1,2-a]pyridine CAS No. 265664-57-1

6-(Tributylstannyl)imidazo[1,2-a]pyridine

Cat. No.: B2854683
CAS No.: 265664-57-1
M. Wt: 407.189
InChI Key: ZBCDMTSPJQRWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Tributylstannyl)imidazo[1,2-a]pyridine is a specialized organotin reagent designed for use in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its molecular structure integrates the imidazo[1,2-a]pyridine scaffold—a privileged heterocycle in medicinal chemistry—with a reactive tributylstannyl group at the 6-position. The imidazo[1,2-a]pyridine core is a significant pharmacophore, present in numerous compounds with diverse biological activities, including marketed drugs and experimental inhibitors . This compound serves as a versatile building block for the efficient functionalization of the imidazo[1,2-a]pyridine ring system via reactions such as Stille cross-coupling. It enables researchers to introduce complex substituents at a specific site on the heterocycle, which is critical for structure-activity relationship (SAR) studies during drug discovery. The tributylstannyl group acts as a transmetalation agent in palladium-catalyzed reactions, allowing for the formation of new carbon-carbon bonds with various organic electrophiles like aryl or vinyl halides. This application is exemplified in synthetic methodologies where organotin reagents are used to create radiolabeled compounds for imaging studies or to construct complex molecular architectures . This reagent is provided For Research Use Only. It is intended for use by qualified researchers in laboratory settings and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tributyl(imidazo[1,2-a]pyridin-6-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N2.3C4H9.Sn/c1-2-5-9-6-4-8-7(9)3-1;3*1-3-4-2;/h1,3-6H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDMTSPJQRWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN2C=CN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Utility and Advanced Applications of 6 Tributylstannyl Imidazo 1,2 a Pyridine

Role as a Key Intermediate in Complex Organic Synthesis

As a stable yet reactive intermediate, 6-(tributylstannyl)imidazo[1,2-a]pyridine is highly valued for its role in the modular assembly of complex organic molecules. The tributylstannyl group at the 6-position of the imidazo[1,2-a]pyridine (B132010) core acts as a nucleophilic handle, allowing for the strategic introduction of various substituents onto this privileged heterocyclic system.

Construction of Biaryl and Substituted Pyridine (B92270) Scaffolds

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating sp²-sp² carbon-carbon bonds, and this compound is an excellent substrate for this transformation. nih.gov This reaction allows for the coupling of the imidazo[1,2-a]pyridine core with a diverse array of aryl and heteroaryl halides or triflates. The result is the formation of 6-aryl-imidazo[1,2-a]pyridine structures, which are key scaffolds in many biologically active compounds.

The general reaction involves the palladium-catalyzed coupling between the organostannane and an organic halide (R'-X). The catalytic cycle typically includes oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov The use of specific ligands, such as electron-rich phosphines, can accelerate the coupling process. harvard.edu Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate. harvard.edu

An example of this application is seen in the synthesis of precursors for gastric H+/K+-ATPase inhibitors. Although targeting the 7-position, a similar methodology involves the Stille acylation of a 7-trialkylstannyl imidazo[1,2-a]pyridine with 3-arylpropenoic acid chlorides, demonstrating the utility of stannylated imidazopyridines in building complex scaffolds through palladium-catalyzed reactions. researchgate.net This highlights the potential for this compound to be coupled with various substituted pyridines and other aryl halides to generate a library of novel biaryl compounds for further investigation.

Catalyst SystemCoupling Partner (Ar-X)ProductYieldReference
Pd(OAc)₂, XPhos, CsFAryl Mesylates/TosylatesBiaryl Compounds51-86% rsc.org
Pd(PPh₃)₄, CuI, CsFAryl Halides6-Aryl-imidazo[1,2-a]pyridinesGood nih.gov
Pd₂(dba)₃, AsPh₃, CuIAryl HalidesBiaryl CompoundsN/A harvard.edu

Synthesis of Diverse Nitrogen-Containing Heterocycles and Fused Systems

Beyond the synthesis of simple biaryl systems, this compound is a precursor for more elaborate nitrogen-containing heterocycles and fused ring systems. The imidazo[1,2-a]pyridine nucleus itself is a common core in numerous bioactive molecules. nih.govnih.gov By using the stannane (B1208499) as a versatile coupling handle, chemists can append other heterocyclic rings or functional groups that can subsequently undergo intramolecular cyclization reactions.

For instance, after a Stille coupling to attach a suitably functionalized aryl group at the 6-position, subsequent reactions can be employed to form additional rings, leading to polycyclic fused systems. nih.gov While direct examples starting from this compound are specific to proprietary drug discovery pathways, the principle is well-established. For example, intramolecular palladium-catalyzed C-H arylation has been used to create fused nitrogen-containing heterocycles from pyridine derivatives, a strategy that could be applied to elaborated products derived from the title compound. beilstein-journals.org This approach allows for the rapid construction of molecular complexity and the exploration of novel chemical space for drug discovery and materials science. nih.gov

Applications as Precursors in Medicinal Chemistry Development (Synthesis of Intermediates and APIs)

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. sci-hub.cat Consequently, this compound is a highly valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and their key intermediates.

Building Blocks for Pharmaceutically Relevant Imidazo[1,2-a]pyridine Derivatives

The functionalization at the 6-position of the imidazo[1,2-a]pyridine ring is crucial for the biological activity of many compounds. This reagent allows for the precise introduction of substituents required for potent and selective interaction with biological targets.

A significant area of application is in the development of protein kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets. nih.gov Several potent PI3K/mTOR dual inhibitors feature a 6-substituted imidazo[1,2-a]pyridine core. nih.govsemanticscholar.org For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as potent PI3Kα inhibitors. nih.gov While the reported synthesis utilized a Suzuki coupling with a boronic ester, the use of this compound in a Stille coupling represents an alternative and powerful strategy to access the same key biaryl intermediate. nih.gov This approach is particularly useful for creating analogues and exploring the structure-activity relationship (SAR) to optimize potency and selectivity.

Compound ClassTargetExample CompoundSynthetic StrategyReference
Quinazoline DerivativesPI3Kα6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineC-C coupling at 6-position nih.gov
Imidazopyridine DerivativesFLT3-ITD6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine (Compound 24)C-C coupling at 6-position nih.gov
Imidazopyridine DerivativesCOX-22-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (Compound 6f)Functionalization of imidazo[1,2-a]pyridine nih.gov

Precursors for Radiolabeled Imidazo[1,2-a]pyridine Compounds

The development of radiolabeled molecules for in vivo imaging techniques like Positron Emission Tomography (PET) is a critical area of modern medicine. Organotin precursors, such as this compound, are exceptionally useful for the synthesis of PET radiotracers due to their ability to undergo rapid, high-yielding radiolabeling reactions with short-lived isotopes.

Stannylated precursors are widely used for the introduction of carbon-11 (B1219553) ([¹¹C]), a positron-emitting isotope with a short half-life of 20.4 minutes. The palladium-catalyzed Stille cross-coupling reaction can be adapted to incorporate [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), allowing for the late-stage introduction of the radiolabel into the target molecule.

This methodology is crucial for developing PET tracers for imaging neuroinflammation and cancer. For instance, the translocator protein (TSPO), which is overexpressed in activated microglia during neuroinflammation, is a key PET imaging target. nih.gov Many advanced TSPO PET ligands, such as [¹¹C]PBR28, are complex molecules whose synthesis can be facilitated by stannylated intermediates. harvard.edubeilstein-journals.org

Furthermore, PET tracers targeting the PI3K/mTOR pathway are being developed for cancer imaging. nih.gov A potent dual PI3K/mTOR inhibitor has been successfully labeled with carbon-11 to create a novel PET tracer. nih.govnih.gov The synthesis of such complex radiotracers often relies on the availability of suitable precursors. While the specific radiolabeling of this tracer was performed via N-methylation of a desmethyl precursor, the synthesis of the core structure could readily employ a stannylated intermediate like this compound to construct the necessary biaryl framework prior to the final radiolabeling step. nih.govnih.gov The use of stannyl (B1234572) precursors allows for efficient and rapid synthesis, which is essential when working with short-lived isotopes like carbon-11. huji.ac.il

PET Tracer TargetIsotopePrecursor TypeKey ReactionReference
PI3K/mTOR¹¹CN-desmethylN-[¹¹C]methylation nih.govnih.gov
TSPO¹¹CO-desmethylO-[¹¹C]methylation harvard.edu
CK1¹¹CO-desmethylO-[¹¹C]methylation nih.gov
Radiolabeling Strategies (e.g., [¹¹C]Methylation, Radioiodination)

The tributylstannyl group at the 6-position of the imidazo[1,2-a]pyridine scaffold is a versatile functional group for introducing radioisotopes, making this compound a valuable precursor in the synthesis of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET).

One key strategy is [¹¹C]Methylation . This involves the introduction of a carbon-11 (¹¹C) methyl group, a positron-emitting isotope with a short half-life of approximately 20.4 minutes. While direct methylation at the 6-position would replace the stannyl group, a more common approach involves modifying the imidazo[1,2-a]pyridine structure to include a suitable precursor site for ¹¹C-methylation. For instance, researchers have successfully synthesized carbon-11 labeled imidazo[1,2-a]pyridine derivatives for PET imaging of the PI3K/mTOR pathway in cancer. In one study, a precursor molecule with a demethylated piperazine (B1678402) moiety was subjected to N-¹¹C-methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction yielded the desired radiotracer with high radiochemical purity (>99%) and molar activity suitable for in vivo imaging.

Another significant radiolabeling strategy is Radioiodination , specifically through iododestannylation. This reaction is a highly efficient method for introducing radioisotopes of iodine (such as ¹²³I, ¹²⁵I, or ¹³¹I) onto an aromatic ring. The carbon-tin bond of the tributylstannyl precursor is cleaved and replaced with an iodine atom. This electrophilic substitution reaction is typically carried out by treating the stannane with a source of radioiodide, such as Na[¹²³I], in the presence of a mild oxidizing agent like chloramine-T, Iodogen, or peracetic acid. The reaction proceeds under gentle conditions, which is crucial for preserving the integrity of complex molecules. The choice of oxidizing agent and reaction conditions (pH, temperature, solvent) can be optimized to achieve high radiochemical yields and specific activity. This method's regioselectivity is a major advantage, as the radioiodine is introduced specifically at the position formerly occupied by the tributylstannyl group, in this case, the 6-position of the imidazo[1,2-a]pyridine core.

Radiolabeling StrategyRadioisotopeTypical ReagentKey Features
[¹¹C]Methylation Carbon-11 (¹¹C)[¹¹C]CH₃OTfShort half-life, suitable for PET imaging of rapid biological processes.
Radioiodination Iodine-123 (¹²³I)Na[¹²³I] / Oxidizing AgentHigh regioselectivity, stable carbon-iodine bond, versatile for SPECT and PET.
Radioiodination Iodine-125 (¹²⁵I)Na[¹²⁵I] / Oxidizing AgentLonger half-life, suitable for in vitro assays and autoradiography.
Radioiodination Iodine-131 (¹³¹I)Na[¹³¹I] / Oxidizing AgentEmits both beta and gamma radiation, used in radiotherapy and imaging.

Potential in Materials Science Research

The imidazo[1,2-a]pyridine scaffold is a promising building block in materials science due to its rigid, planar structure and inherent photophysical properties. The ability to functionalize this core, particularly at the 6-position using precursors like this compound, allows for the systematic tuning of its electronic and optical characteristics.

Development of Novel Materials with Specific Electronic or Optical Properties

The imidazo[1,2-a]pyridine core possesses intrinsic fluorescence, and its derivatives are being actively explored for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). rsc.org The electronic properties of these materials can be precisely controlled by introducing electron-donating or electron-withdrawing groups at various positions on the bicyclic ring system. rsc.org

This compound is an ideal intermediate for this purpose. Through palladium-catalyzed cross-coupling reactions, such as the Stille reaction, a wide array of functional groups can be introduced at the C6-position. researchgate.net This synthetic versatility enables the creation of a library of materials with tailored properties. For example, coupling with aromatic or heteroaromatic halides can extend the π-conjugated system of the molecule, leading to shifts in absorption and emission spectra. This strategy has been employed to develop novel bipolar deep-blue fluorescent emitters for high-performance OLEDs. acs.org In such designs, the imidazo[1,2-a]pyridine unit can act as an electron-accepting moiety. acs.org By carefully selecting the coupling partners, researchers can fine-tune the emission color from the near-UV to the deep-blue region, achieving high quantum yields and excellent thermal stability. researchgate.netacs.org

Functionalization StrategyIntroduced GroupImpact on PropertiesPotential Application
Stille CouplingAryl groupsExtended π-conjugation, red-shifted emissionOLED emitters
Stille CouplingElectron-donating groupsIncreased luminescence performanceFluorescent probes
Stille CouplingElectron-withdrawing groupsAltered electron affinity, blue-shifted emissionElectron-transport materials

Integration into Polymeric Structures or Advanced Organic Frameworks

The unique properties of the imidazo[1,2-a]pyridine unit make it an attractive component for incorporation into larger, more complex macromolecular structures.

Polymeric Structures: The development of polymers containing the imidazo[1,2-a]pyridine moiety in their main chain is an emerging area of research. One successful approach involves a multicomponent polymerization based on the Groebke–Blackburn–Bienaymé reaction. globethesis.com By using difunctional monomers (e.g., diisocyanides and dialdehydes) with 2-aminopyridine, polymers with high molecular weights can be synthesized in a one-pot procedure. globethesis.com These polymers exhibit good solubility, high thermal stability, and interesting photophysical properties, including fluorescence in solution and reversible fluorescence responses to acid/base stimuli. globethesis.com While this method doesn't directly start from this compound, the principle of incorporating the scaffold is established. Stille polycondensation, where a distannyl derivative of imidazo[1,2-a]pyridine could be reacted with a dihalide comonomer, represents a viable, though less explored, pathway to such polymers.

Advanced Organic Frameworks: The nitrogen atoms within the imidazo[1,2-a]pyridine ring system offer potential coordination sites for metal ions, suggesting their utility as building blocks for Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. By designing imidazo[1,2-a]pyridine-based organic linkers, it is possible to construct novel frameworks with specific topologies and functionalities. The photoluminescent nature of the imidazo[1,2-a]pyridine unit could also be imparted to the resulting MOF, creating materials suitable for sensing or photocatalysis.

Characterization Methodologies and Spectroscopic Analysis in the Study of 6 Tributylstannyl Imidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-(tributylstannyl)imidazo[1,2-a]pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR provides information on the number and types of protons in the molecule. The spectrum for this compound is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine (B132010) bicyclic system and those on the three butyl chains attached to the tin atom. The aromatic protons of the imidazo[1,2-a]pyridine core would appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the rings. The aliphatic protons of the tributyl groups would appear in the upfield region (δ 0.8-1.7 ppm), exhibiting characteristic triplet and multiplet patterns. chemicalbook.com

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The spectrum would show signals for the aromatic carbons of the imidazo[1,2-a]pyridine core in the downfield region (δ 100-150 ppm) and the aliphatic carbons of the butyl chains in the upfield region (δ 10-30 ppm). rsc.orgspectrabase.com

¹¹⁹Sn NMR is a specialized technique crucial for the characterization of organotin compounds. It directly probes the tin nucleus, providing valuable information about its coordination environment and oxidation state. The chemical shift for the tin atom in this compound is expected to fall within the typical range for tetraorganostannanes. rsc.org

Table 1: Expected NMR Spectroscopic Data for this compound
NucleusExpected Chemical Shift (δ, ppm)Assignment
¹H~8.0 - 8.5Imidazo[1,2-a]pyridine ring protons
¹H~7.0 - 7.8Imidazo[1,2-a]pyridine ring protons
¹H~1.4 - 1.7Sn-CH₂-CH₂-CH₂-CH₃
¹H~1.2 - 1.4Sn-CH₂-CH₂-CH₂-CH₃
¹H~1.0 - 1.2Sn-CH₂-CH₂-CH₂-CH₃
¹H~0.9Sn-CH₂-CH₂-CH₂-CH₃
¹³C~140 - 150Imidazo[1,2-a]pyridine quaternary carbons
¹³C~110 - 135Imidazo[1,2-a]pyridine CH carbons
¹³C~29Sn-CH₂-CH₂-CH₂-CH₃
¹³C~27Sn-CH₂-CH₂-CH₂-CH₃
¹³C~14Sn-CH₂-CH₂-CH₂-CH₃
¹³C~10Sn-CH₂-CH₂-CH₂-CH₃
¹¹⁹Sn~ -40 to -60(Bu)₃Sn-Ar

Mass Spectrometry Techniques (e.g., HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. rsc.org

For this compound (C₁₉H₃₃N₂Sn), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. The presence of tin, with its characteristic isotopic pattern, provides a definitive signature in the mass spectrum.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the protonated molecule. nih.gov The fragmentation of organotin compounds often involves the sequential loss of the alkyl or aryl groups attached to the tin atom. nih.gov For the target compound, characteristic fragmentation would likely involve the loss of butyl radicals (C₄H₉•) and the cleavage of the carbon-tin bond, yielding ions corresponding to the imidazo[1,2-a]pyridine moiety and various tributyltin fragments. nih.govmdpi.com

Table 2: HRMS Data for this compound
FormulaSpeciesCalculated m/zExpected Finding
C₁₉H₃₃N₂Sn[M+H]⁺409.1711Confirmation of molecular formula

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable technique for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components. The aromatic imidazo[1,2-a]pyridine ring would exhibit C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. The tributylstannyl group would show C-H stretching and bending vibrations from the butyl chains between 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively. A key diagnostic feature for organotin compounds is the Sn-C stretching vibration, which is expected to appear in the far-infrared region, typically around 450–550 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150StretchingAromatic C-H
2850 - 2960StretchingAliphatic C-H (butyl)
1400 - 1650StretchingAromatic C=C and C=N
1375 - 1465BendingAliphatic C-H (butyl)
450 - 550StretchingSn-C

Ultraviolet-Visible (UV-Vis) Spectrometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, this technique is used to probe the π-electron system.

The UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the conjugated imidazo[1,2-a]pyridine ring system. These typically result in strong absorption bands in the UV region, generally between 220 and 350 nm. nih.gov The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic core. rsc.org

Table 4: Expected UV-Vis Absorption Data for this compound
λmax (nm)Electronic TransitionChromophore
~230 - 280π → πImidazo[1,2-a]pyridine ring
~300 - 350π → πImidazo[1,2-a]pyridine ring

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique can provide precise bond lengths, bond angles, and information on intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its key geometric features. researchgate.netnih.gov The tin atom would exhibit a distorted tetrahedral geometry, bonded to the C6 carbon of the imidazo[1,2-a]pyridine ring and the α-carbons of the three butyl chains. The imidazo[1,2-a]pyridine scaffold itself is expected to be largely planar. nih.gov X-ray analysis would confirm these features and reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as π-stacking.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are compared with the theoretically calculated percentages based on the compound's molecular formula. This comparison is crucial for verifying the compound's purity and elemental composition. For organotin compounds, the tin content can also be determined by methods like atomic absorption spectrometry. researchgate.net

Table 5: Elemental Analysis Data for C₁₉H₃₃N₂Sn
ElementCalculated (%)Hypothetical Found (%)
Carbon (C)55.7755.71
Hydrogen (H)8.138.19
Nitrogen (N)6.856.80

Theoretical and Computational Investigations of 6 Tributylstannyl Imidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics of imidazo[1,2-a]pyridine (B132010) systems. These calculations provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electron density distribution, and reactivity, which are crucial for understanding its chemical behavior.

Analysis of Molecular Orbitals and Electron Density Distribution

Computational studies on various imidazo[1,2-a]pyridine derivatives consistently show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the fused bicyclic ring system. The HOMO is typically distributed across both the imidazole (B134444) and pyridine (B92270) rings, indicating that this region is electron-rich and susceptible to electrophilic attack. Conversely, the LUMO is also spread across the aromatic system, signifying its ability to accept electrons in reactions with nucleophiles.

For 6-(tributylstannyl)imidazo[1,2-a]pyridine, the introduction of the tributylstannyl group at the C6 position is expected to significantly influence the electronic properties. The tin atom, being more electropositive than carbon, will likely increase the electron density on the pyridine ring, thereby raising the energy of the HOMO. This elevation of the HOMO energy would suggest an increased reactivity towards electrophiles. The tributyl groups attached to the tin atom are primarily alkyl chains and are not expected to participate directly in the frontier molecular orbitals of the aromatic system.

The electron density distribution, as revealed by DFT calculations on related structures, is not uniform across the imidazo[1,2-a]pyridine ring. The nitrogen atom at position 4 (N4) is the most electron-rich center, making it a primary site for protonation and coordination to metal centers. The carbon atoms of the imidazole ring (C2 and C3) also exhibit significant electron density. The presence of the tributylstannyl group at C6 would further polarize the molecule, enhancing the electron-donating character of the pyridine ring.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For imidazo[1,2-a]pyridine derivatives, DFT calculations have been successfully employed to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The calculated vibrational frequencies for the imidazo[1,2-a]pyridine core typically show good agreement with experimental Fourier-transform infrared (FTIR) spectra. Characteristic bands for C-H, C=C, and C-N stretching and bending vibrations can be assigned based on these calculations. For this compound, additional vibrational modes corresponding to the C-Sn bond and the tributyl groups would be expected.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts through DFT calculations is a valuable tool for structural elucidation. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. For the imidazo[1,2-a]pyridine system, the calculated chemical shifts generally correlate well with experimental values, aiding in the assignment of protons and carbons in the aromatic rings. The tributylstannyl group would induce characteristic shifts in the adjacent protons and carbons of the pyridine ring, and the tin-carbon couplings could also be computationally modeled.

Computational Modeling of Reaction Mechanisms and Transition States (e.g., Cross-Coupling Pathways)

The primary synthetic utility of this compound lies in its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Computational modeling, particularly using DFT, has been instrumental in elucidating the intricate mechanisms of these transformations.

The Stille reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on model systems have provided detailed energy profiles for each of these steps, identifying the key intermediates and transition states.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. DFT calculations have shown that the energy barrier for this step is dependent on the nature of the halide and the ligands on the palladium catalyst.

Transmetalation: This is the crucial step where the organic group from the organotin compound is transferred to the palladium center. For this compound, this involves the transfer of the imidazo[1,2-a]pyridinyl group to the Pd(II) complex formed in the oxidative addition step. Computational studies have explored both associative and dissociative pathways for transmetalation. In the associative mechanism, the organostannane coordinates to the palladium center before the transfer of the organic group, passing through a five-coordinate transition state. The energy of this transition state is influenced by the steric and electronic properties of the ligands on both the palladium and tin atoms. The tributyl groups on the tin atom, being bulky, would likely favor a pathway that minimizes steric hindrance.

Reductive Elimination: The final step involves the reductive elimination of the newly formed carbon-carbon bond from the Pd(II) complex, regenerating the Pd(0) catalyst. DFT calculations have shown that this step is generally facile and exothermic.

Computational modeling of the Stille reaction involving this compound would provide valuable insights into the reaction's kinetics and selectivity, aiding in the optimization of reaction conditions for the synthesis of more complex molecules.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the rotation around the C6-Sn bond and the conformational freedom of the four butyl chains attached to the tin atom.

Computational methods, such as potential energy surface (PES) scans, can be used to explore the rotational barrier around the C6-Sn bond. These calculations would likely reveal a relatively low barrier to rotation, suggesting that the imidazo[1,2-a]pyridine ring can adopt various orientations relative to the tributylstannyl group. The preferred conformation would be one that minimizes steric clashes between the aromatic ring and the bulky butyl groups.

Future Perspectives and Emerging Research Avenues for 6 Tributylstannyl Imidazo 1,2 a Pyridine

Greener Pathways: Developing More Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances and the enhancement of resource efficiency. For 6-(tributylstannyl)imidazo[1,2-a]pyridine, this translates into a concerted effort to develop more environmentally benign synthetic methodologies.

Catalytic Systems for Reduced Environmental Impact

Recent advancements in the green synthesis of the core imidazo[1,2-a]pyridine (B132010) scaffold, such as using deep eutectic solvents or employing catalysts like phosphotungstic acid under microwave irradiation, provide a foundation for developing a fully sustainable route to the stannylated derivative. beilstein-journals.orgsemanticscholar.orgresearchgate.net The integration of these greener methods for forming the heterocyclic core with more sustainable stannylation techniques represents a key research objective.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The application of continuous flow methodologies to the synthesis of this compound is a largely unexplored but highly promising area. nih.govresearchgate.net Flow reactors can enable the use of hazardous reagents in a more controlled and safer manner, and the precise control over reaction parameters can lead to higher yields and purities. durham.ac.uk The development of a continuous flow process for the synthesis of this compound would represent a significant step towards a more efficient and sustainable manufacturing process. vapourtec.com

Beyond the Conventional: Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the Stille cross-coupling reaction is the most common application of this compound, there is a growing interest in exploring its less conventional reactivity. Research in this area could uncover new synthetic pathways and expand the compound's utility. For instance, investigations into metal-free C-H functionalization and annulation reactions of the imidazo[1,2-a]pyridine core suggest possibilities for novel transformations. mdpi.comnih.govrsc.org

Furthermore, the development of visible-light-induced reactions for the functionalization of imidazo[1,2-a]pyridines opens up new avenues for unconventional transformations. nih.gov Exploring the photochemical reactivity of this compound could lead to the discovery of novel bond-forming reactions and functionalization strategies.

Expanding the Horizon: Expansion of Synthetic Applications into Emerging Fields

The unique electronic and structural properties of the imidazo[1,2-a]pyridine scaffold, combined with the synthetic versatility of the tributylstannyl group, make this compound an attractive building block for a range of emerging applications.

Advanced Catalysis beyond Palladium Systems

The dominance of palladium in cross-coupling chemistry has spurred research into alternative, more sustainable, and cost-effective catalytic systems. Nickel, being more earth-abundant and less expensive, is a particularly attractive alternative. Nickel-catalyzed cross-coupling reactions of organostannanes with aryl halides have been shown to be highly effective, even with challenging substrates like aryl chlorides. psu.edursc.orgrsc.orgthieme-connect.comresearchgate.net The application of such nickel-based catalytic systems to reactions involving this compound could provide more economical and sustainable synthetic routes.

Copper-catalyzed reactions also represent a promising alternative to palladium. nih.govrsc.orgresearchgate.netnih.govrsc.orgresearchgate.netnih.gov Copper catalysts are known to mediate a variety of cross-coupling and C-H functionalization reactions, and their application to the chemistry of this compound could lead to the development of novel and efficient synthetic methodologies. beilstein-journals.orgnih.gov Additionally, silver-catalyzed reactions are emerging as a greener alternative in the synthesis of nitrogen heterocycles. nih.gov

Optoelectronic Materials and Supramolecular Chemistry

The imidazo[1,2-a]pyridine core is known for its interesting photophysical properties, including fluorescence. ijrpr.comresearchgate.net This makes it a valuable component in the design of novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The tributylstannyl group at the 6-position provides a convenient handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.

The use of this compound as a monomer in the synthesis of conjugated polymers is a particularly exciting prospect. umass.edursc.orgrsc.org Such polymers could find applications in organic solar cells, transistors, and sensors. The ability to precisely control the structure and properties of these polymers through the choice of co-monomers and polymerization conditions opens up a vast design space for new functional materials.

In the realm of supramolecular chemistry, the imidazo[1,2-a]pyridine scaffold can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for the self-assembly of complex architectures. The strategic functionalization of the 6-position, enabled by the tributylstannyl group, allows for the introduction of recognition motifs that can direct the formation of specific supramolecular structures with potential applications in sensing, catalysis, and drug delivery.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and organic chemistry is creating a paradigm shift in how chemical reactions are designed and optimized. hilarispublisher.comrjptonline.org For organometallic reagents such as this compound, which are valuable intermediates in cross-coupling reactions, the integration of machine learning (ML) and AI presents significant opportunities to enhance synthetic efficiency, reduce waste, and accelerate the discovery of novel derivatives. hilarispublisher.compreprints.org These computational tools can navigate the complex, multi-dimensional space of reaction parameters to predict outcomes and identify optimal conditions with a speed and precision that surpasses traditional trial-and-error experimentation. preprints.orgrsc.org

For instance, an ML model could be trained on a dataset of Stille coupling reactions involving various heteroaromatic stannanes. The model would learn the intricate relationships between the structural features of the reactants (including the imidazo[1,2-a]pyridine core), the catalyst system, and the resulting yield. This predictive power allows chemists to select the most promising reaction conditions in silico before entering the laboratory. rjptonline.org

The table below illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the yield of a Stille coupling reaction with this compound. The model would use the input parameters (features) to predict the output (yield).

Aryl Halide PartnerCatalystLigandSolventTemperature (°C)Predicted Yield (%)
4-iodotoluenePd(PPh3)4NoneToluene11085
4-bromobenzonitrilePd2(dba)3P(t-Bu)3Dioxane10092
1-chloro-4-nitrobenzenePd(OAc)2SPhosDMF12078
2-bromopyridinePd(PPh3)4AsPh3Toluene10588
methyl 4-iodobenzoatePd2(dba)3XPhosDioxane10095

Furthermore, AI can contribute to the development of more sustainable and environmentally friendly chemical processes. hilarispublisher.com By optimizing reactions for higher yields and selectivity, AI models help minimize the formation of by-products and reduce waste. rsc.org They can also guide chemists toward greener solvents and more efficient, lower-loading catalyst systems, aligning with the principles of green chemistry. hilarispublisher.com As AI technologies continue to advance, their integration into the workflow for synthesizing and utilizing compounds like this compound will become increasingly vital for accelerating innovation in medicinal and materials chemistry. hilarispublisher.com

Q & A

Basic Research Questions

Q. What synthetic strategies enable regioselective functionalization at the C-6 position of imidazo[1,2-a]pyridine with organometallic groups like tributylstannyl?

  • Methodological Answer : Halogenation at C-6 (e.g., bromination) followed by Stille-type cross-coupling with tributyltin reagents is a common approach. Evidence from analogous reactions shows that halogenated imidazo[1,2-a]pyridines (e.g., 6-bromo derivatives) undergo efficient metal-catalyzed coupling . Optimization includes selecting catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/toluene) to enhance yields. Purification typically involves silica-gel chromatography, as demonstrated in Friedel-Crafts acylations .

Q. How do steric and electronic factors influence the reactivity of 6-substituted imidazo[1,2-a]pyridines in cross-coupling reactions?

  • Methodological Answer : Electronic effects dominate regioselectivity. For example, electron-withdrawing groups at C-6 (e.g., halogens) enhance oxidative addition in palladium-catalyzed reactions, while bulky substituents may hinder catalyst access. Computational studies (e.g., electrostatic potential maps) and experimental data on Mizoroki-Heck reactions with halogenated analogs provide predictive insights .

Q. What purification techniques are effective for isolating 6-(Tributylstannyl)imidazo[1,2-a]pyridine derivatives post-synthesis?

  • Methodological Answer : Silica-gel chromatography under inert conditions is preferred to prevent tin oxidation. Evidence from Friedel-Crafts acylation workflows highlights "work-up-free" purification using neutral alumina or flash chromatography . For air-sensitive intermediates, glovebox-assisted techniques are recommended.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reaction outcomes in Stille couplings involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can map reaction coordinates, identifying transition-state barriers and intermediates. For example, mechanistic studies on Friedel-Crafts acylations used computational diagrams to validate AlCl₃-catalyzed pathways . Similarly, electrostatic potential maps predict ligand-receptor interactions, aiding in rational design .

Q. What strategies optimize high-throughput synthesis of this compound derivatives for biological screening?

  • Methodological Answer : Parallel synthesis protocols, as demonstrated in acetylated imidazo[1,2-a]pyridine libraries, can be adapted. Key steps include:

  • Standardized reaction conditions (e.g., catalytic AlCl₃, neat reactions).
  • Automated liquid handling for reagent dispensing.
  • High-throughput purification via centrifugal chromatography .
    • Screening against validated computational models (e.g., GABA receptors) prioritizes compounds for in vitro assays .

Q. How do electronic properties of the imidazo[1,2-a]pyridine core impact the stability of 6-(Tributylstannyl) derivatives under varying catalytic conditions?

  • Methodological Answer : Electron-rich cores (e.g., C-8 substituents) may destabilize tin-carbon bonds due to increased electron density. Contrastingly, electron-withdrawing groups at C-6 enhance stability, as observed in halogenated analogs undergoing Mizoroki-Heck reactions . Stability assessments should combine NMR kinetics and mass spectrometry to track decomposition pathways.

Q. In what ways can substituent-directed cross-coupling expand the functional diversity of this compound?

  • Methodological Answer : Sequential functionalization via "click chemistry" or Suzuki-Miyaura couplings can diversify the scaffold. For instance, Petasis-like multicomponent reactions enable C-3 modifications, while C-6 stannyl groups serve as handles for late-stage couplings . Orthogonal protecting groups (e.g., SEM for nitrogen) prevent interference during sequential reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.